Cas no 90272-08-5 (6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid)
6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid
- 90272-08-5
- 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- SCHEMBL10915918
- D76590
- CS-0106018
- SCHEMBL20839333
- 6-Chloro-4-oxo-1,4-dihydro-cinnoline-3-carboxylic acid
- 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
- A922439
- 6-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
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- MDL: MFCD21086375
- Inchi: 1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15)
- InChI Key: CEWAGKDOSGSJMH-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(C(=O)O)=NN2)=O
Computed Properties
- Exact Mass: 223.9988697g/mol
- Monoisotopic Mass: 223.9988697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 78.8Ų
6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042127-1g |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95% | 1g |
$579.82 | 2023-08-31 | |
| Chemenu | CM194723-1g |
6-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95% | 1g |
$635 | 2021-06-16 | |
| Chemenu | CM194723-1g |
6-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95% | 1g |
$643 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176658-1g |
6-Chloro-4-hydroxy-3-cinnolinecarboxylic acid |
90272-08-5 | 95+% | 1g |
¥5333.00 | 2024-04-26 | |
| Crysdot LLC | CD11021399-1g |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95+% | 1g |
$672 | 2024-07-19 | |
| Ambeed | A369702-1g |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95+% | 1g |
$858.0 | 2025-04-15 | |
| Ambeed | A369702-250mg |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95+% | 250mg |
$508.0 | 2025-04-15 | |
| Ambeed | A369702-100mg |
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
90272-08-5 | 95+% | 100mg |
$390.0 | 2025-04-15 |
6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid Suppliers
6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 6-chloro-4-hydroxy-3-Cinnolinecarboxylic acid
6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid: A Comprehensive Overview
6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid, also known by its CAS number 90272-08-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of cinnolinic acids, which are known for their versatile properties and potential applications in drug discovery and advanced materials. The structure of this compound is characterized by a cinnoline ring system with a hydroxyl group at position 4, a chlorine substituent at position 6, and a carboxylic acid group at position 3. These functional groups contribute to its unique chemical reactivity and biological activity.
The synthesis of 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid involves multi-step organic reactions, often starting from readily available starting materials such as o-aminobenzoic acid derivatives. The introduction of the hydroxyl and chlorine groups is typically achieved through directed metallation or substitution reactions, while the carboxylic acid group can be introduced via oxidation or hydrolysis steps. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
One of the most promising applications of 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid lies in its potential as a building block for drug development. The cinnoline core is known to exhibit various bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have shown that this compound can modulate key cellular pathways involved in inflammation and oxidative stress, making it a valuable lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid has also been explored for its role in materials science. The presence of the carboxylic acid group allows for easy functionalization, enabling the formation of self-assembled monolayers or coordination polymers. These materials exhibit unique optical and electronic properties, which could be harnessed in the development of sensors, catalysts, or organic electronics.
The physical and chemical properties of 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid have been extensively studied to understand its behavior under various conditions. For instance, its solubility in different solvents has been optimized for use in biological assays, while its thermal stability has been characterized to ensure compatibility with high-throughput screening processes. Recent research has also focused on understanding the photophysical properties of this compound, revealing potential applications in fluorescence-based sensing technologies.
The biological activity of 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid has been evaluated in several model systems. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary animal studies have shown that this compound exhibits potent anti-inflammatory effects without significant toxicity, suggesting its potential as a lead molecule for developing safer anti-inflammatory drugs.
In conclusion, 6-Chloro-4-Hydroxy-3-Cinnolinecarboxylic Acid, with its unique structural features and diverse functional groups, represents a valuable compound with broad applications across multiple disciplines. Its role as a building block in drug discovery and materials science underscores its importance in contemporary research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to both academic and industrial advancements.
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